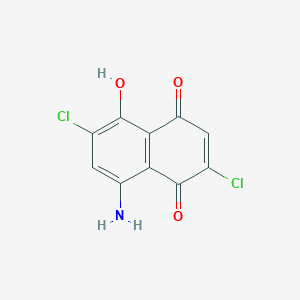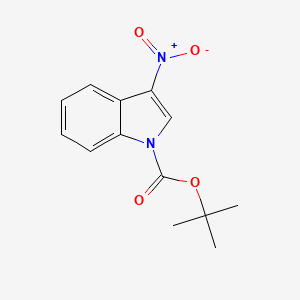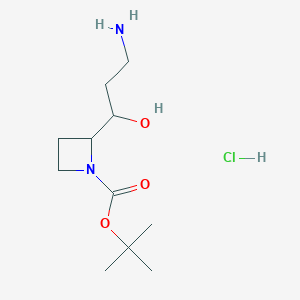![molecular formula C14H12ClN3 B11854890 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a methyl group attached to a pyrrolo[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Chlorination and Methylation: The final steps involve the chlorination and methylation of the core structure to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Research: The compound is used to study cellular pathways and mechanisms due to its ability to interact with specific enzymes and proteins.
Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The exact mechanism of action of 7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating their activity. This interaction can lead to the inhibition of cellular pathways involved in cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound shares a similar core structure but lacks the benzyl and methyl groups.
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a similar structure but includes additional hydrogenation.
Uniqueness
7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in target proteins, while the chlorine and methyl groups contribute to its reactivity and stability .
Eigenschaften
Molekularformel |
C14H12ClN3 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
7-benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-17-12-11(7-10-5-3-2-4-6-10)8-16-13(12)14(15)18-9/h2-6,8,16H,7H2,1H3 |
InChI-Schlüssel |
FVHXQTFWEXHYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
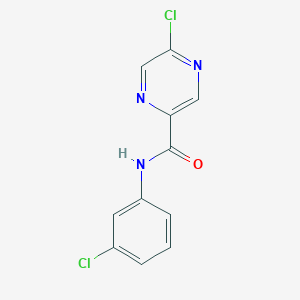
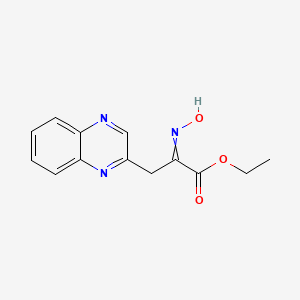
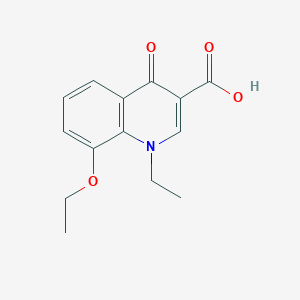
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)
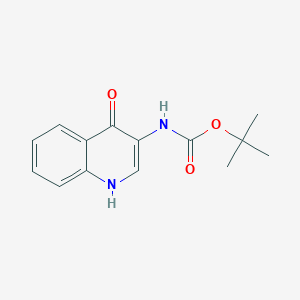



amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)

